MFCD00010060

Description

Historical Perspectives on the Discovery and Early Research of Glycine (B1666218)

Glycine, the most elementary of the amino acids used to build proteins, was first described in the scientific literature in 1820 by French chemist Henri Braconnot. wikipedia.orgbiocrates.com His work involved the hydrolysis of gelatin, a common protein, by boiling it with sulfuric acid. wikipedia.orgbiocrates.com Braconnot noted the resulting crystalline substance had a sweet taste and consequently named it "sucre de gélatine" or "sugar of gelatin." wikipedia.org

The journey to understand its chemical identity continued when, in 1838, another French chemist, Jean-Baptiste Boussingault, demonstrated that the compound contained nitrogen. wikipedia.org The name was refined in 1848 by Swedish chemist Jöns Jacob Berzelius, who proposed the simpler name "glycine," from the Greek γλυκύς (glykys), meaning "sweet." wikipedia.orgbiocrates.com A significant breakthrough in elucidating its structure occurred in 1858 when Auguste Cahours, a French chemist, correctly identified glycine as an amine of acetic acid. wikipedia.orgbiocrates.com Later work, including the chemical synthesis from monochloroacetic acid and ammonia (B1221849), further solidified the understanding of its fundamental structure. nih.gov

Overview of Glycine as a Canonical Amino Acid

Glycine is classified as one of the 20 canonical amino acids, which are the fundamental building blocks of proteins encoded by the universal genetic code. wikipedia.orgwikipedia.org It holds a unique status due to its exceptionally simple structure. Its side chain, or R-group, consists of only a single hydrogen atom, making it the simplest and smallest of the canonical amino acids. metwarebio.comyoutube.com

A direct consequence of this simple structure is that glycine is the only proteinogenic amino acid that is achiral, meaning it cannot exist in left-handed (L) and right-handed (D) stereoisomers because its alpha-carbon atom is not a chiral center. wikipedia.orgwikipedia.org In the genetic code, all codons beginning with GG—namely GGU, GGC, GGA, and GGG—specify the incorporation of glycine during protein synthesis. wikipedia.orgiiab.me Its small size imparts a high degree of conformational flexibility, allowing it to reside in diverse microenvironments within a protein, including tight corners and flexible loops where bulkier amino acids would not fit. wikipedia.orgyoutube.comquora.com

| Property | Value |

|---|---|

| Chemical Formula | C₂H₅NO₂ |

| Molar Mass | 75.07 g/mol aatbio.com |

| Appearance | White crystalline solid youtube.comaatbio.com |

| Side Chain | -H |

| Polarity | Ambivalent (can fit in polar and nonpolar environments) arizona.edu |

| Chirality | Achiral wikipedia.org |

| Genetic Codons | GGU, GGC, GGA, GGG wikipedia.org |

| Isoelectric Point (pI) | 5.97 arizona.edu |

| pKa (α-carboxyl) | ~2.34 arizona.edu |

| pKa (α-amino) | ~9.60 arizona.edu |

Significance of Glycine in Fundamental Biological and Chemical Sciences

Glycine's simple structure belies its profound importance in both biology and chemistry.

In Biological Sciences:

Protein Structure: The principal function of glycine is as a constituent of proteins. wikipedia.org Its unique flexibility is indispensable for the proper folding of many proteins. It is a major component of collagen, constituting approximately 35% of the protein's amino acid content, where its small size is critical for the formation of the tightly wound triple-helix structure. wikipedia.orgiiab.me In other proteins, its presence can disrupt rigid α-helical structures, allowing for flexible loops. wikipedia.org

Neurotransmission: Beyond its structural role, glycine is a critical neurotransmitter in the central nervous system (CNS). wikipedia.orgiiab.me It primarily functions as an inhibitory neurotransmitter in the spinal cord and brainstem by binding to receptors that dampen neuronal firing. iiab.me Concurrently, it plays an excitatory role as an essential co-agonist for the NMDA receptor, which is activated by the neurotransmitter glutamate (B1630785). iiab.menih.gov

Metabolic Precursor: Glycine is a central metabolic intermediate, serving as a precursor for the biosynthesis of several essential molecules. nih.govmetwarebio.com These include porphyrins (the core of heme in hemoglobin), purines (foundations of DNA and RNA), creatine (B1669601) (vital for energy metabolism in muscle), and glutathione (B108866) (a major cellular antioxidant). biocrates.comnih.govuomustansiriyah.edu.iq

In Chemical Sciences:

Chemical Synthesis: Glycine is utilized as a building block in industrial chemical synthesis. wikipedia.orgatamanchemicals.com It is a key intermediate in the manufacture of the herbicide glyphosate (B1671968). wikipedia.org

Coordination Chemistry: Glycine can act as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms (the nitrogen of the amino group and one of the oxygens of the carboxyl group). wikipedia.org This property allows it to form stable complexes with various metal ions, such as copper(II) glycinate. wikipedia.org

Contextualizing Glycine within the Broader Amino Acid Landscape

Glycine's properties set it apart from the other 19 canonical amino acids.

Size and Flexibility: Its minimal side chain makes it the smallest amino acid, granting it a level of rotational freedom unmatched by others. metabolon.com This contrasts sharply with amino acids bearing large side chains like phenylalanine or those with structurally constrained backbones like proline. quora.com This flexibility allows it to be a "helix breaker," often found at the ends of α-helices. quora.com

Chirality: Glycine's status as the only achiral proteinogenic amino acid is a fundamental distinction. wikipedia.orgwikipedia.org All other standard amino acids are chiral, with the L-form being biologically active in proteins. This lack of stereoisomerism makes its chemical synthesis less complex than that of other amino acids. acs.org

Polarity: The classification of glycine's polarity is nuanced. While its hydrogen side chain is nonpolar, the strong polarity of its amino and carboxyl backbone groups makes it water-soluble. wikipedia.orgarizona.edu It is often termed "ambivalent" because its small size allows it to be accommodated in both water-loving (hydrophilic) and water-fearing (hydrophobic) regions of a protein. youtube.comarizona.edu

Evolution of Research Paradigms and Methodologies in Glycine Studies

The scientific investigation of glycine has mirrored the technological progress of analytical science.

Early Methods: The 19th and early 20th centuries relied on classical chemistry, such as acid hydrolysis for isolation and various chemical reactions to deduce its structure. wikipedia.orgnih.gov The mid-20th century saw the rise of in vivo electrophysiology, which was crucial in establishing glycine's role as a neurotransmitter in the spinal cord. frontiersin.org

Chromatography: The development of chromatographic techniques has been pivotal for glycine analysis. Methods such as ion-pair high-performance liquid chromatography (IP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) allow for precise separation and quantification of glycine from complex biological matrices. helixchrom.comnih.govnih.gov

Spectroscopy and Spectrometry: A range of spectroscopic techniques are now employed. Infrared (IR) spectroscopy is used to study its molecular vibrations and functional groups, while Nuclear Magnetic Resonance (NMR) provides detailed structural information. nih.govresearchgate.net Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity for detection. This technology was instrumental in the isotopic analysis that confirmed the presence of glycine with an extraterrestrial isotopic signature in samples returned from Comet Wild 2. nasa.gov

Molecular Genetics and Computational Science: Modern research leverages the tools of molecular biology to study glycine receptors and transporters. Gene editing technologies like CRISPR/Cas9 allow for the creation of specific genetic models to probe glycine's function in processes from neurotransmission to embryonic development. mpfi.org Alongside experimental work, quantum chemical simulations are now used to model glycine's formation under astrophysical conditions and predict its chemical behavior. nih.gov

| Era | Key Methodologies | Research Focus |

|---|---|---|

| 19th Century | Acid Hydrolysis, Elemental Analysis, Chemical Synthesis | Isolation, Discovery, Basic Structural Determination wikipedia.orgbiocrates.comnih.gov |

| Mid-20th Century | In Vivo Electrophysiology, Microiontophoresis | Neurotransmitter Function, Spinal Cord Inhibition frontiersin.org |

| Late 20th Century | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Quantitative Analysis in Biological Samples, Metabolic Studies helixchrom.comspectroscopyonline.com |

| 21st Century | Mass Spectrometry (LC-MS), NMR Spectroscopy, Genetic Engineering (CRISPR), Computational Modeling | Proteomics, Metabolomics, Isotopic Analysis (Astrobiology), Receptor Function, Theoretical Chemistry nih.govnasa.govmpfi.orgnih.gov |

Structure

3D Structure

Properties

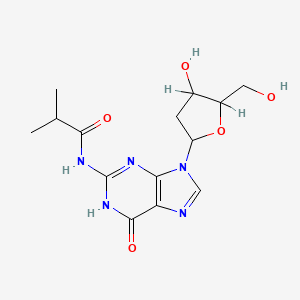

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDXEQFMTMICKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867740 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-(2-methylpropanamido)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolism of Glycine Mfcd00010060

De Novo Biosynthetic Pathways of Glycine (B1666218)

The de novo synthesis of glycine in organisms occurs through several metabolic routes, primarily from the amino acids serine and threonine, and also from the catabolism of choline (B1196258). nih.govd-nb.info These pathways ensure a steady supply of glycine for its various biological functions.

Serine Hydroxymethyltransferase (SHMT) Pathway in Glycine Synthesis

The primary route for glycine biosynthesis in most organisms is the reversible conversion of serine to glycine. nih.govbiorxiv.org This reaction is catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. libretexts.org During this conversion, the hydroxymethyl group of serine is transferred to the cofactor tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). creative-proteomics.comnih.gov

This reaction is a cornerstone of one-carbon metabolism, as 5,10-CH₂-THF is a key donor of one-carbon units for the biosynthesis of purines and thymidylate. d-nb.infonih.gov The SHMT enzyme exists in two main isoforms: SHMT1 in the cytoplasm and SHMT2 in the mitochondria, highlighting the importance of this pathway in different cellular compartments. biorxiv.orgaacrjournals.org While the reaction is reversible, the direction of flux depends on the metabolic needs of the cell. biorxiv.org In many tissues, the conversion of serine to glycine is the predominant direction, supplying both glycine and activated one-carbon units. d-nb.inforupress.org However, in the liver, the reverse reaction (glycine to serine) can be a major pathway for glycine consumption. biorxiv.orgfrontiersin.org

Threonine Aldolase (B8822740) Pathway in Glycine Generation

Glycine can also be generated from the amino acid threonine. d-nb.info The enzyme threonine aldolase (TA) catalyzes the retro-aldol cleavage of threonine into glycine and acetaldehyde. nih.govplos.org This pyridoxal phosphate (PLP)-dependent enzyme provides an alternative route for glycine production. plos.org

However, the physiological significance of this pathway varies among species. While it serves as a source of glycine in many microorganisms, its role in humans is debated. rupress.orgnih.gov Some research suggests that the human threonine dehydrogenase (TDH) gene, which is involved in a related pathway, lacks catalytic activity due to a genetic mutation. rupress.org In other mammals, threonine degradation primarily proceeds via threonine dehydratase to α-ketobutyrate, not necessarily leading to significant glycine production. libretexts.orgoatext.com Therefore, while the threonine aldolase pathway is a known route for glycine synthesis, it is not considered the major contributor in humans compared to the SHMT pathway. plos.org

Alternative Routes for Glycine Production (e.g., from choline catabolism)

An additional source of intracellular glycine is the catabolism of choline. d-nb.inforesearchgate.net This metabolic pathway involves a series of enzymatic steps. Choline is first oxidized to betaine (B1666868) (also known as glycine betaine). mdpi.comnih.gov Betaine can then be sequentially demethylated. The first demethylation, catalyzed by betaine-homocysteine methyltransferase (BHMT), transfers a methyl group to homocysteine to form methionine, leaving dimethylglycine. mdpi.com Dimethylglycine is further demethylated to sarcosine (B1681465), which is finally demethylated to yield glycine. d-nb.infofrontiersin.orgmdpi.com

This pathway is significant as it links choline metabolism directly with the methionine cycle and one-carbon metabolism, providing glycine as an end product. mdpi.comnih.gov In some fungi, a reverse pathway has been discovered where glycine betaine can be reduced back to choline, highlighting the complex regulation of this metabolic intersection. pnas.org

Table 1: Key Enzymes in Glycine Biosynthesis

| Pathway | Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

|---|---|---|---|---|

| SHMT Pathway | Serine Hydroxymethyltransferase (SHMT1/2) | Serine, Tetrahydrofolate (THF) | Glycine, 5,10-CH₂-THF | Pyridoxal Phosphate (PLP) |

| Threonine Aldolase Pathway | Threonine Aldolase (TA) | Threonine | Glycine, Acetaldehyde | Pyridoxal Phosphate (PLP) |

| Choline Catabolism | Betaine-Homocysteine S-Methyltransferase (BHMT) | Betaine, Homocysteine | Dimethylglycine, Methionine | - |

| Choline Catabolism | Dimethylglycine Dehydrogenase (DMGDH) | Dimethylglycine | Sarcosine, 5,10-CH₂-THF | FAD |

| Choline Catabolism | Sarcosine Dehydrogenase (SARDH) | Sarcosine | Glycine, 5,10-CH₂-THF | FAD |

Glycine Cleavage System and Catabolic Pathways

The primary pathway for glycine degradation in animals, plants, and bacteria is the Glycine Cleavage System (GCS), also known as the Glycine Decarboxylase Complex (GDC). nih.govwikipedia.orgjst.go.jp This mitochondrial multi-enzyme complex is crucial for maintaining glycine homeostasis and is a significant source of one-carbon units for cellular metabolism. nih.govucl.ac.uk

Glycine Decarboxylase Complex (GDC) Functionality and Regulation

The GDC is composed of four distinct protein components that work in a coordinated fashion. jst.go.jplifeasible.comagrisera.com

P-protein (GLDC - Glycine Dehydrogenase (decarboxylating)): A pyridoxal phosphate-dependent enzyme that catalyzes the decarboxylation of glycine. wikipedia.orgjst.go.jpuniprot.org

H-protein (GCSH): A carrier protein containing a lipoic acid cofactor that transfers the remaining methylamine (B109427) group from the P-protein to the T-protein. wikipedia.orgjst.go.jplifeasible.comfrontiersin.org

T-protein (AMT - Aminomethyltransferase): This protein transfers the methylene (B1212753) carbon to tetrahydrofolate (THF), releasing ammonia (B1221849) and forming 5,10-methylene-THF. wikipedia.orgjst.go.jp

L-protein (DLD - Dihydrolipoyl Dehydrogenase): A common component of several mitochondrial enzyme complexes that reoxidizes the reduced H-protein, transferring electrons to NAD⁺ to form NADH. wikipedia.orgjst.go.jp

The GCS plays a central role in the catalytic process, with the H-protein acting as a mobile substrate that shuttles between the other three components. lifeasible.comagrisera.comfrontiersin.org The regulation of GDC is complex and can be influenced by allosteric effectors and post-translational modifications, integrating signals from various metabolic pathways like the TCA cycle and nitrogen metabolism. researchgate.net

Interconnections with One-Carbon Metabolism via Tetrahydrofolate Cycle

The Glycine Cleavage System is a major contributor to one-carbon metabolism. d-nb.infoucl.ac.uk By producing 5,10-methylene-THF from the breakdown of glycine, the GCS directly fuels the folate cycle. frontiersin.orgwikipedia.org This one-carbon unit is essential for numerous biosynthetic processes. nih.govmdpi.com

The 5,10-methylene-THF generated can be used for several critical reactions:

Nucleotide Synthesis: It is a precursor for the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525) required for DNA synthesis. nhri.org.twd-nb.infojst.go.jp

Methionine Regeneration: It can be reduced to 5-methyl-THF, which then donates its methyl group to homocysteine to regenerate methionine. Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, including DNA and histone methylation. d-nb.infonih.govjst.go.jp

Serine Synthesis: The GCS reaction is reversible, and when coupled with SHMT, it can lead to the synthesis of serine from CO₂, ammonia, and a one-carbon unit. wikipedia.org

This intricate connection places glycine metabolism at the heart of cellular biosynthesis, energy production, and epigenetic regulation, underscoring its importance in both normal physiology and disease states like cancer. d-nb.inforupress.org

Regulation of L-Alanine (MFCD00010060) Biosynthesis and Catabolism

The cellular concentration of L-Alanine is maintained through a tightly controlled balance of its synthesis (anabolism) and degradation (catabolism). This regulation occurs at multiple levels, from the control of gene expression to the direct modulation of enzyme activity, ensuring that the supply of L-Alanine meets the cell's dynamic metabolic demands for energy production, gluconeogenesis, and protein synthesis. creative-proteomics.com

Transcriptional and Post-Translational Control of L-Alanine (this compound) Metabolic Enzymes

The synthesis and degradation of L-Alanine are primarily catalyzed by a class of enzymes known as aminotransferases, with Alanine (B10760859) Aminotransferase (ALT) playing a major role. creative-proteomics.comub.edu The expression of the genes encoding these enzymes is a critical point of regulation.

Post-Translational Control: After a protein is synthesized, its function can be further modified through post-translational modifications (PTMs). abcam.com PTMs such as phosphorylation, acetylation, and ubiquitination can alter an enzyme's activity, stability, or location within the cell. abcam.comacs.org While direct PTM of ALT is a subject of ongoing research, the enzymes that regulate it are themselves subject to such control. For example, the acetyltransferase activity of the transcriptional coactivator p300 is essential for its ability to activate the transcription of an ALT isoform. bioscientifica.com Furthermore, some prokaryotic systems feature a unique post-translational conversion where ribosomally encoded L-serines are enzymatically converted to D-alanines in certain antimicrobial peptides, a process vital for their biological activity. nih.gov

Allosteric Regulation and Feedback Mechanisms in L-Alanine (this compound) Homeostasis

Allosteric regulation provides a rapid and direct way to control metabolic pathways. It involves molecules (allosteric effectors) binding to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity.

L-Alanine itself acts as a key allosteric inhibitor of pyruvate (B1213749) kinase, an important enzyme in the glycolysis pathway. csic.esnih.gov By inhibiting pyruvate kinase, L-alanine can slow down the production of pyruvate, which is a primary precursor for L-alanine synthesis. This represents a classic example of feedback inhibition, where the end product of a pathway inhibits an earlier step, preventing its own over-accumulation. csic.es This inhibition is highly specific; for example, mammalian pyruvate kinase isoenzymes L and A are strongly inhibited by L-alanine. csic.es Conversely, the activator fructose (B13574) 1,6-bisphosphate can overcome this inhibition. nih.gov

These feedback mechanisms are crucial for maintaining metabolic balance, or homeostasis. When L-alanine levels are high, it slows its own production. When its levels are low, the inhibition on pyruvate kinase is relieved, allowing for increased pyruvate production and subsequent L-alanine synthesis. L-alanine also acts as an effector for the leucine-responsive regulatory protein and an inhibitor of glutamine synthetase, further integrating its metabolism with broader cellular nutrient-sensing networks. asm.orgresearchgate.net

Isotopic Tracing Techniques for Investigating L-Alanine (this compound) Metabolic Flux

To understand the dynamic movement of L-Alanine through metabolic networks, scientists use isotopic tracing. This powerful technique involves introducing molecules containing "heavy" isotopes of elements like carbon (¹³C) or nitrogen (¹⁵N) into a biological system. uni-regensburg.de By tracking the incorporation of these heavy atoms into L-Alanine and other metabolites, researchers can map out metabolic pathways and quantify the rate of reactions, a measure known as metabolic flux. nih.gov

Stable Isotope Labeling for L-Alanine (this compound) Metabolic Flux Analysis

Stable isotope labeling is the cornerstone of metabolic flux analysis (MFA). nih.gov In a typical experiment, a standard nutrient like glucose or an amino acid is replaced with its isotopically labeled version (a "tracer"). pnas.org For studying L-Alanine, researchers can use various labeled forms, such as [U-¹³C]-glucose (where all carbons are ¹³C) or specific labeled alanines like [¹⁵N]-alanine or [1-¹³C]-alanine. metabolomicsworkbench.orgnih.govmedchemexpress.com

As cells metabolize the tracer, the labeled atoms are incorporated into a wide range of downstream products. pnas.org Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass isotopomer distribution—the relative abundance of molecules with different numbers of heavy isotopes—for metabolites of interest. mdpi.comnih.gov This labeling pattern provides a detailed snapshot of pathway activity. For instance, by supplying [U-¹³C]-glucose, researchers can observe the appearance of fully labeled pyruvate and subsequently labeled L-alanine, confirming the flow of carbon from glycolysis to alanine synthesis. frontiersin.org The specific rates of alanine turnover can vary depending on which atom is labeled, reflecting the different metabolic fates of the carbon skeleton versus the nitrogen atom. physiology.org

Table 1: Common Stable Isotopes Used in L-Alanine Metabolic Tracing

| Isotope | Labeled Precursor Example | Typical Application |

|---|---|---|

| Carbon-13 (¹³C) | [U-¹³C]-Glucose, [1-¹³C]-Alanine | Tracing the carbon backbone through glycolysis, the TCA cycle, and biosynthetic pathways. medchemexpress.comisotope.com |

| Nitrogen-15 (¹⁵N) | [¹⁵N]-Alanine, [¹⁵N]-Glutamine | Tracking the flow of nitrogen atoms during transamination and amino acid synthesis. nih.govcymitquimica.com |

| Deuterium (²H) | [3,3,3-²H₃]-Alanine, ²H₂O | Investigating redox reactions and de novo lipogenesis. physiology.orgnih.gov |

Tracing L-Alanine (this compound) Carbon and Nitrogen Atoms Through Metabolic Networks

By using tracers labeled with both ¹³C and ¹⁵N, scientists can simultaneously follow the journey of both the carbon skeleton and the amino group of L-Alanine. nih.gov This dual-labeling approach provides a more complete picture of its metabolic roles. metabolomicsworkbench.org

For example, studies in pancreatic cancer cells using [¹³C₃]-alanine and [¹⁵N]-alanine have shown that both the carbon and nitrogen from alanine are significantly incorporated into other proteinogenic amino acids, intermediates of the tricarboxylic acid (TCA) cycle, and newly synthesized fatty acids. aacrjournals.org This demonstrates that alanine is not just a building block for proteins but also a significant fuel for central carbon metabolism and anabolic pathways. aacrjournals.org

The nitrogen from [¹⁵N]-alanine can be transferred to α-ketoglutarate to form [¹⁵N]-glutamate, a key reaction in linking amino acid and carbohydrate metabolism. creative-proteomics.com The newly formed glutamate (B1630785) can then donate its labeled nitrogen to other molecules in the synthesis of purines and other amino acids. asm.org Similarly, the carbon skeleton from [¹³C]-alanine, after being converted to pyruvate, can enter the TCA cycle to generate energy or be used as a precursor for glucose synthesis (gluconeogenesis) in the liver. creative-proteomics.comoup.com This tracing reveals the extensive interconnectivity of metabolic pathways and alanine's central role as a shuttle for both carbon and nitrogen between tissues and metabolic processes. creative-proteomics.comaacrjournals.org

Table 2: Illustrative Fate of Labeled Atoms from [¹³C₃, ¹⁵N]-Alanine

| Labeled Atom | Initial Metabolite | Key Transfer Reaction | Resulting Labeled Metabolite | Metabolic Pathway Implicated |

|---|---|---|---|---|

| ¹³C | [¹³C₃]-Alanine | Transamination | [¹³C₃]-Pyruvate | Glycolysis / Gluconeogenesis creative-proteomics.com |

| ¹³C | [¹³C₃]-Pyruvate | Pyruvate Dehydrogenase | [¹³C₂]-Acetyl-CoA | TCA Cycle Entry frontiersin.org |

| ¹⁵N | [¹⁵N]-Alanine | Transamination (via ALT) | [¹⁵N]-Glutamate | Amino Acid Metabolism aacrjournals.org |

| ¹⁵N | [¹⁵N]-Glutamate | Various Synthetases | ¹⁵N-labeled Purines, other Amino Acids | Nucleotide & Amino Acid Synthesis nih.gov |

Biochemical Roles and Mechanistic Insights of Glycine Mfcd00010060

Glycine (B1666218) (MFCD00010060) as a Precursor in Biosynthetic Pathways

Glycine (this compound) is a non-essential amino acid that plays a fundamental role as a precursor in a multitude of critical biosynthetic pathways. wikipedia.orgyoutube.com Its simple structure allows it to be incorporated into various complex molecules essential for physiological function. creative-proteomics.com Glycine's carbon and nitrogen atoms are utilized in the synthesis of heme, purines, creatine (B1669601), glutathione (B108866), and porphyrins. youtube.comresearchgate.netnih.gov It also participates in detoxification processes through conjugation with bile acids. wikipedia.orgyoutube.com

Role in Heme Biosynthesis

Heme, the prosthetic group found in hemoglobin, myoglobin, and cytochromes, is crucial for oxygen transport and cellular respiration. weebly.comweebly.com The biosynthesis of heme is a highly regulated process that begins in the mitochondria with the condensation of glycine and succinyl-CoA. weebly.comfrontiersin.org This reaction is the first and rate-limiting step in the pathway. weebly.comfrontiersin.org

The enzyme δ-aminolevulinate synthase (ALAS) catalyzes this initial condensation to form δ-aminolevulinic acid (ALA). weebly.comfrontiersin.org For the synthesis of one heme molecule, eight molecules of glycine and eight molecules of succinyl-CoA are required. nih.govresearchgate.net This underscores the critical importance of a sufficient glycine supply for adequate hemoglobinization of red blood cells. nih.govresearchgate.net Studies have shown that restricting the availability of extracellular glycine can impair the rate of heme synthesis. nih.gov

Table 1: Key Components in the Initial Step of Heme Biosynthesis

| Precursor | Co-substrate | Enzyme | Product | Cellular Location |

|---|

Contribution to Purine (B94841) Nucleotide Synthesis

Glycine is indispensable for the de novo synthesis of purine nucleotides, the building blocks of DNA and RNA. droracle.aiutah.edu Unlike other precursors which contribute only one or two atoms, the entire glycine molecule (C4, C5, and N7) is incorporated into the fundamental structure of the purine ring. droracle.aiutah.edumicrobenotes.com

The synthesis pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP), and in the second step of the pathway, the glycine molecule is added. microbenotes.comnih.gov The atoms contributed by glycine form a significant portion of the imidazole (B134444) ring of the purine structure. droracle.ai This process occurs in the cytosol of the liver and other tissues. utah.edu Research has indicated that rapidly proliferating cells, such as those in cancer tissues, rely heavily on de novo synthesis of serine and glycine to fuel purine nucleotide biosynthesis. nih.govnih.gov

Table 2: Atomic Contribution of Glycine to the Purine Ring

| Atom in Purine Ring | Originating Molecule |

|---|---|

| N1 | Aspartate |

| C2 | Formate (from N¹⁰-formyl-THF) |

| N3 | Glutamine |

| C4 | Glycine |

| C5 | Glycine |

| C6 | CO₂ |

| N7 | Glycine |

| C8 | Formate (from N¹⁰-formyl-THF) |

Precursor for Creatine Synthesis

Creatine is a vital molecule for energy storage and transfer in tissues with high energy demands, such as muscle and brain. metabolon.comnih.gov Its synthesis is a two-step process that consumes three amino acids: glycine, arginine, and methionine. researchgate.netnih.gov

The first step occurs primarily in the kidneys, where the enzyme L-arginine:glycine amidinotransferase (AGAT) transfers an amidino group from arginine to glycine. researchgate.netnih.gov This reaction forms guanidinoacetate and ornithine. nih.gov In the second step, which takes place mainly in the liver, guanidinoacetate is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl-L-methionine (derived from methionine) as the methyl group donor, to produce creatine. researchgate.netnih.gov The entire glycine molecule serves as the backbone for the final creatine structure. nih.gov

Table 3: Overview of Creatine Biosynthesis

| Step | Substrates | Enzyme | Product | Primary Organ |

|---|---|---|---|---|

| 1 | Glycine, Arginine | L-arginine:glycine amidinotransferase (AGAT) | Guanidinoacetate | Kidney |

Involvement in Glutathione Synthesis

Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is a major endogenous antioxidant that protects cells from oxidative damage. etprotein.comnih.gov Glycine constitutes the C-terminal residue of this crucial molecule. youtube.cometprotein.com

The synthesis of glutathione occurs in two sequential ATP-dependent steps catalyzed by two cytosolic enzymes. etprotein.com

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) joins glutamate and cysteine. This is the rate-limiting step in glutathione synthesis. etprotein.com

Addition of Glycine: The enzyme glutathione synthetase (GS) catalyzes the addition of glycine to the C-terminal end of γ-glutamylcysteine, forming glutathione. etprotein.com

Dietary glycine availability can be a rate-limiting factor for glutathione synthesis, particularly when the demand for glutathione is high due to oxidative stress. researchgate.netnih.gov

Table 4: Enzymatic Steps in Glutathione Synthesis

| Step | Reactants | Enzyme | Product |

|---|---|---|---|

| 1 | Glutamate + Cysteine + ATP | Glutamate-cysteine ligase (GCL) | γ-Glutamylcysteine + ADP + Pi |

Synthesis of Bile Acids via Glycine (this compound) Conjugation

Bile acids are synthesized from cholesterol in the liver and are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. themedicalbiochemistrypage.orgwikipedia.org The primary bile acids synthesized in humans are cholic acid and chenodeoxycholic acid. wikipedia.orgyoutube.com

Before being secreted into the bile, these primary bile acids are conjugated with an amino acid, either glycine or taurine. themedicalbiochemistrypage.orgnih.gov This conjugation reaction, which forms an amide bond, is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) in the peroxisomes of liver cells. nih.govnih.gov The conjugation significantly increases the water solubility and amphipathic nature of the bile acids, making them more effective emulsifying agents in the intestine. themedicalbiochemistrypage.orgwikipedia.org The resulting conjugated forms are known as bile salts, such as glycocholic acid and glycochenodeoxycholic acid. wikipedia.org

Table 5: Primary Bile Acids and Their Glycine Conjugates

| Primary Bile Acid | Conjugating Amino Acid | Conjugated Bile Acid (Bile Salt) |

|---|---|---|

| Cholic Acid | Glycine | Glycocholic Acid |

Role in Porphyrin Biosynthesis

Porphyrins are a class of macrocyclic organic compounds, the most well-known of which is heme. nih.govwikipedia.org The biosynthesis of all porphyrins in animals begins with the same initial reaction that initiates heme synthesis. nih.govwikipedia.org

The committed step in porphyrin biosynthesis is the formation of δ-aminolevulinic acid (ALA) from the condensation of glycine and succinyl-CoA. nih.govwikipedia.org This reaction is catalyzed by the mitochondrial enzyme δ-aminolevulinate synthase (ALAS). weebly.com Two molecules of ALA are then condensed by the enzyme porphobilinogen (B132115) synthase to form a pyrrole-containing molecule called porphobilinogen (PBG). nih.govwikipedia.org Four molecules of porphobilinogen are subsequently combined to form the foundational tetrapyrrole structure of the porphyrin ring. weebly.comwikipedia.org Therefore, glycine provides essential carbon and nitrogen atoms for the construction of the fundamental pyrrole (B145914) units that make up all physiological porphyrins. nih.gov

Table 6: Initial Steps of Porphyrin Biosynthesis from Glycine

| Step | Substrates | Enzyme | Product | Description |

|---|---|---|---|---|

| 1 | Glycine + Succinyl-CoA | δ-aminolevulinate synthase (ALAS) | δ-aminolevulinic acid (ALA) | Formation of the initial precursor. |

| 2 | 2 molecules of ALA | Porphobilinogen synthase | Porphobilinogen (PBG) | Formation of the first pyrrole ring. |

Structural and Conformational Contributions of Glycine (this compound) in Proteins

Glycine, identified chemically as this compound, is the simplest of the 20 common amino acids, possessing a single hydrogen atom as its side chain. This minimalistic structure imparts a high degree of conformational flexibility, allowing it to occupy structural positions within proteins that are inaccessible to all other amino acids. russelllab.orgkhanacademy.org This unique characteristic is fundamental to its diverse and critical roles in protein architecture, from inducing sharp turns in the polypeptide backbone to forming the core of the collagen triple helix.

Flexibility and Turn Formation in Protein Structures

In β-barrel membrane proteins, inward-facing Glycine residues have been shown to create sharp turns, acting as hinges in the barrel structure. nih.gov This flexibility allows for a more compact and stable arrangement of the β-strands. The distribution of the 3-Cα angles for Glycine is significantly wider (70–180°) compared to other amino acids (130–180°), underscoring its unique capacity to facilitate sharp bends in the protein backbone. nih.gov

Glycine (this compound) in Collagen Triple Helix Structure

The structural integrity of collagen, the most abundant protein in animals, is critically dependent on Glycine. Collagen is characterized by its unique triple helix structure, formed by three polypeptide chains wound around each other. nih.govdrinkharlo.com This structure is defined by a repeating amino acid sequence, Gly-X-Y, where Glycine appears at every third position. drinkharlo.comwikipedia.org The 'X' and 'Y' positions are frequently occupied by proline and hydroxyproline.

The small size of Glycine is paramount to the formation of the tightly packed triple helix. The Glycine residues are located in the crowded interior of the helix, a space too small to accommodate any other amino acid side chain. wikipedia.orgquora.com Any substitution of Glycine in this position disrupts the tight packing and destabilizes the triple helix, which can lead to various collagen-related diseases. nih.gov The hydrogen atom side chain of Glycine allows for the close association of the three polypeptide chains, which are further stabilized by hydrogen bonds between the peptide NH groups of Glycine residues and the CO groups of residues on the other chains. wikipedia.org

| Property | Description | Reference(s) |

| Repeating Sequence | Gly-X-Y | drinkharlo.comwikipedia.org |

| Glycine Position | Every third residue, located in the interior of the helix. | nih.govwikipedia.org |

| Role of Glycine | Allows for tight packing of the three polypeptide chains due to its small size. | nih.govquora.com |

| Consequence of Mutation | Substitution of Glycine leads to distortion and destabilization of the triple helix. | nih.govnih.gov |

Role in Glycine (this compound)-Rich Motifs and Domains

Glycine-rich motifs and domains are found in a diverse array of proteins across different organisms, where they contribute to a variety of functions, often related to structural flexibility and protein-protein interactions. nih.govresearchgate.net These regions are characterized by the presence of repeating Glycine residues, which can be arranged in various patterns, such as (Gly)n-X repeats. nih.gov

In plants, Glycine-rich proteins (GRPs) are involved in processes such as cell wall formation, plant defense, and responses to environmental stress. nih.govresearchgate.net The Glycine-rich domains in these proteins are thought to provide the structural flexibility necessary for their interactions with other cellular components, such as RNA or other proteins. nih.govresearchgate.net For example, some GRPs contain an RNA-binding domain and are implicated in post-transcriptional regulation of gene expression. researchgate.net

In other organisms, Glycine-rich regions are also functionally significant. For instance, Glycine- and arginine-rich (GAR) motifs, characterized by RG/RGG repeats, are present in numerous proteins, including the nucleolar protein fibrillarin. nih.gov These domains are often involved in protein-RNA interactions and have been linked to liquid-liquid phase separation, a process crucial for the formation of membraneless organelles. nih.gov The flexibility imparted by Glycine is thought to be essential for the dynamic interactions that drive these processes.

Enzymatic and Catalytic Roles of Glycine (this compound)

Beyond its structural contributions, Glycine plays direct roles in enzymatic reactions, serving as both a substrate and a key component of enzyme active sites. Its unique properties, including its small size and flexibility, are again central to these functions.

Glycine (this compound) as an Enzyme Cofactor or Substrate Binding Site Component

Glycine residues are frequently found in the active sites of enzymes, where they contribute to the flexibility required for substrate binding and catalysis. nih.gov An analysis of numerous enzyme structures has revealed that active site regions are often enriched in G-X-Y or Y-X-G oligopeptides, where X and Y are small polar and non-polar residues, respectively. nih.gov This suggests that the conformational flexibility provided by Glycine is a conserved feature of enzyme active sites, allowing for the necessary conformational changes to occur during the catalytic cycle.

A classic example is found in protein kinases, which contain a highly conserved "Gly-X-Gly-X-X-Gly" motif in their ATP-binding loop. russelllab.org The Glycine residues in this loop are critical for its flexibility, enabling it to properly position the ATP molecule for phosphoryl transfer. The second Glycine in this motif, in particular, is almost universally conserved as it is essential for binding to the phosphate (B84403) groups of ATP. russelllab.org

In the enzyme pepsin, a Glycine residue (Gly-76) located in a flexible loop near the active site is crucial for catalytic efficiency. researchgate.net This loop, or "flap," changes its position upon substrate binding, and the flexibility afforded by Gly-76 is essential for the proper alignment of the substrate and the catalytic process. researchgate.net

Mechanistic Studies of Glycine (this compound)-Dependent Enzymes

Glycine + H4folate + NAD+ ⇌ 5,10-methylene-H4folate + CO2 + NH3 + NADH + H+ jst.go.jpresearchgate.net

The GCS is composed of four protein components:

P-protein (Glycine dehydrogenase [decarboxylating]): A pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the decarboxylation of Glycine. jst.go.jpnih.gov

T-protein (aminomethyltransferase): Transfers the remaining aminomethyl group to tetrahydrofolate (H4folate). jst.go.jpnih.gov

H-protein: A carrier protein with a lipoic acid prosthetic group that shuttles the aminomethyl intermediate between the P-protein and the T-protein. jst.go.jpnih.gov

L-protein (dihydrolipoamide dehydrogenase): A common component that reoxidizes the reduced H-protein. jst.go.jpnih.gov

The mechanism involves the initial decarboxylation of Glycine by the P-protein, with the resulting aminomethyl group being transferred to the lipoamide (B1675559) arm of the H-protein. The T-protein then catalyzes the transfer of the methylene (B1212753) group to tetrahydrofolate, releasing ammonia (B1221849). Finally, the L-protein regenerates the oxidized form of the H-protein. nih.gov

Glycine is also a substrate for other enzymes, such as 2-amino-3-ketobutyrate CoA ligase (also known as Glycine C-acetyltransferase), which is involved in the degradation of threonine. ebi.ac.uk In this reaction, 2-amino-3-ketobutyrate is converted to Glycine and acetyl-CoA. ebi.ac.uk Furthermore, in higher eukaryotes, Glycine is a precursor for the synthesis of porphyrins, providing the central C2N subunit for the biosynthesis of δ-aminolevulinic acid. wikipedia.org

| Enzyme/System | Role of Glycine | Key Components/Cofactors | Reference(s) |

| Glycine Cleavage System (GCS) | Substrate | P-protein, T-protein, H-protein, L-protein, Pyridoxal phosphate, Tetrahydrofolate | jst.go.jpnih.govresearchgate.net |

| 2-amino-3-ketobutyrate CoA ligase | Product | Pyridoxal phosphate, Coenzyme A | ebi.ac.uk |

| ALA synthase | Substrate (precursor) | Succinyl-CoA | wikipedia.org |

Glycine (this compound) in Cellular Signaling and Communication

Glycine, the simplest amino acid, plays a multifaceted role in cellular communication, extending beyond its fundamental function as a protein building block. creative-proteomics.compatsnap.com It acts as a critical signaling molecule, participating in a wide array of physiological processes through its interactions with specific receptors and transporters. metwarebio.com This section details the pivotal functions of glycine in both the central nervous system (CNS) and peripheral tissues.

Glycine (this compound) as a Neurotransmitter in the Central Nervous System (CNS)

Within the central nervous system, glycine exhibits a dual-function capacity, acting as both a primary inhibitory neurotransmitter and an essential co-agonist for excitatory neurotransmission. wikipedia.orgacnp.org Its inhibitory actions are most prominent in the spinal cord and brainstem, where it is crucial for regulating motor and sensory signals. wikipedia.orgacnp.orgaltmeyers.org Concurrently, it facilitates excitatory signaling throughout the brain by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. researchgate.netpatsnap.com

The physiological effects of glycine as a neurotransmitter are primarily mediated by ionotropic glycine receptors (GlyRs). wikipedia.org These receptors are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and serotonin (B10506) type-3 receptors. nih.govfrontiersin.org GlyRs are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore. nih.govphysiology.org These subunits can be one of four types of alpha (α1-α4) subunits and one type of beta (β) subunit. nih.govfrontiersin.org

Functional GlyRs can be either homomeric, consisting of only alpha subunits, or heteromeric, typically composed of a combination of alpha and beta subunits. wikipedia.orgnih.gov The specific subunit composition determines the receptor's pharmacological and physiological properties. physiology.org For instance, the adult form of the GlyR is typically a heteromeric α1β receptor. wikipedia.org The β-subunit is vital for anchoring the receptor to the postsynaptic cytoskeleton via the scaffolding protein gephyrin, ensuring its proper localization at the synapse. nih.govphysiology.org

Upon binding of an agonist like glycine, the GlyR undergoes a conformational change, opening its integral chloride (Cl⁻) channel. patsnap.comwikipedia.org The subsequent influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect. patsnap.com

| Subunit | Primary Location/Function | Key Characteristics |

| α1 | Predominant in the adult spinal cord and brainstem. acnp.orgphysiology.org | Forms the basis of the mature inhibitory GlyR. Mutations are linked to the neurological disorder hyperekplexia. nih.govphysiology.org |

| α2 | Abundantly expressed in embryonic and neonatal neurons. nih.govneurology.org | Plays a role in neuronal development and synaptogenesis. nih.gov Undergoes a developmental switch to the α1 subunit. physiology.org |

| α3 | Found in specific regions like the dorsal horn of the spinal cord. neurology.orgnih.gov | Implicated in inflammatory pain signaling pathways. nih.gov |

| α4 | Less characterized, found in locations such as the retina and higher brain centers. frontiersin.org | Its specific physiological roles are still under investigation. |

| β | Widely co-expressed with alpha subunits in heteromeric receptors. frontiersin.orgphysiology.org | Anchors the receptor to the postsynaptic terminal via gephyrin, crucial for synaptic clustering. nih.govnih.gov |

The action of glycine at the synapse is a tightly regulated process involving its release from the presynaptic terminal and its subsequent clearance from the synaptic cleft. acnp.org Glycine is synthesized from the amino acid serine by the enzyme serine hydroxymethyltransferase and is then packaged into synaptic vesicles by the vesicular inhibitory amino acid transporter (VIAAT), a transporter it shares with GABA. neurology.orgmdpi.com The arrival of an action potential at the presynaptic terminal triggers a calcium-dependent release of these vesicles, expelling glycine into the synaptic cleft. acnp.org

Termination of the glycinergic signal is achieved through rapid reuptake from the synaptic cleft, a process mediated by two distinct high-affinity, Na⁺/Cl⁻-dependent glycine transporters (GlyTs). acnp.orgportlandpress.comnih.gov

Glycine Transporter 2 (GlyT2): This transporter is found almost exclusively on the presynaptic terminals of glycinergic neurons. neurology.orgmdpi.comportlandpress.com Its primary role is to reabsorb glycine back into the neuron that released it, allowing for efficient recycling and reloading of the neurotransmitter into synaptic vesicles for subsequent release. portlandpress.com

The distinct locations and roles of these two transporters are essential for maintaining the precise spatial and temporal control of glycinergic neurotransmission. portlandpress.com

| Transporter | Primary Location | Primary Function |

| GlyT1 | Glial cells (astrocytes), some neurons. researchgate.netpatsnap.comneurology.org | Clears glycine from the synaptic cleft, regulating glycine levels for both GlyRs and NMDA receptors. portlandpress.com |

| GlyT2 | Presynaptic terminals of glycinergic neurons. neurology.orgportlandpress.com | Reuptake of glycine into the presynaptic neuron for vesicular recycling. portlandpress.com |

Glycine is the most common inhibitory neurotransmitter in the spinal cord and brainstem. wikipedia.orgclevelandclinic.org Its inhibitory function is fundamental for controlling motor rhythms, coordinating reflexes, and processing sensory information like auditory signals and pain transmission. acnp.orgnih.govnih.gov

The mechanism of inhibition is direct and rapid. When glycine is released into the synapse, it binds to postsynaptic GlyRs. patsnap.com This binding opens the receptor's chloride channel, allowing an influx of Cl⁻ ions into the neuron. patsnap.comwikipedia.org This influx of negative charge makes the inside of the neuron more negative, a state known as hyperpolarization. wikipedia.org This hyperpolarization increases the threshold required to trigger an action potential, thereby producing an inhibitory postsynaptic potential (IPSP) and reducing the probability of neuronal firing. wikipedia.org The potent convulsant strychnine (B123637) is a strong antagonist at these receptors, and its blocking action demonstrates the critical importance of glycinergic inhibition in regulating motor control. acnp.orgwikipedia.org

In addition to its inhibitory role, glycine serves a crucial, and seemingly contradictory, excitatory function in the CNS. acnp.org It acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. patsnap.comwikipedia.org NMDA receptors are unique ligand-gated ion channels that are permeable to calcium (Ca²⁺) and are fundamental for synaptic plasticity, a cellular mechanism underlying learning and memory. patsnap.compatsnap.com

For an NMDA receptor to become activated, two conditions must be met simultaneously:

The primary agonist, glutamate, must bind to its site on the receptor. youtube.comyoutube.com

A co-agonist, either glycine or D-serine, must bind to a separate site, often called the glycine modulatory site. wikipedia.orgyoutube.comnih.gov

The binding of both glutamate and glycine (or D-serine) is required to open the receptor's ion channel. youtube.comnih.gov This dual requirement makes the NMDA receptor a "coincidence detector," firing only when both presynaptic (glutamate release) and modulatory signals (glycine presence) are active. youtube.com In this capacity, glycine does not directly cause excitation but rather enables the excitatory action of glutamate, playing a vital role in higher cognitive functions mediated by glutamatergic neurotransmission. researchgate.netnih.gov

Glycine (this compound) in Extracellular Signaling Beyond the CNS

The signaling functions of glycine are not confined to the central nervous system. A growing body of evidence reveals that glycine and its receptors are present and active in various non-neuronal cells and peripheral tissues, where they exert significant modulatory and cytoprotective effects. nih.govusc.edu.auresearchgate.net

In these peripheral systems, glycine signaling can influence a range of cellular processes, including inflammation, immune response, cell proliferation, and protection against ischemic injury. metwarebio.comnih.govusc.edu.au For example, glycine has been shown to have anti-inflammatory properties by modulating the activity of immune cells like macrophages. metwarebio.comavidorganics.net It can also protect cells in organs such as the liver and kidneys from cell death caused by lack of blood flow (ischemia). nih.govusc.edu.au

The mechanisms underlying these effects can involve the activation of GlyRs, which can lead to changes in cell membrane potential and subsequent modulation of intracellular calcium levels. usc.edu.aunih.gov In oligodendrocyte progenitor cells, for instance, glycine triggers an influx of calcium by activating both GlyRs and Na⁺-dependent transporters. nih.gov In other cases, the protective effects may be linked to the stabilization of cell membranes during ischemic stress. nih.govresearchgate.net Furthermore, research in muscle cells has shown that glycine can protect against wasting (atrophy) by activating the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. frontiersin.orgresearchgate.net

| Cell/Tissue Type | Observed Signaling Role of Glycine | Potential Mechanism |

| Immune Cells (e.g., Macrophages) | Anti-inflammatory effects, modulation of cytokine production. metwarebio.comusc.edu.auavidorganics.net | Activation of GlyRs leading to changes in intracellular calcium and downstream signaling. usc.edu.au |

| Endothelial Cells | Cytoprotective against ischemic injury. nih.govusc.edu.au | GlyR activation, stabilization of cell membranes. nih.govresearchgate.net |

| Hepatocytes (Liver Cells) | Protection from ischemic cell death. nih.govresearchgate.net | Stabilization of porous defects in the plasma membrane. nih.gov |

| Renal (Kidney) Cells | Cytoprotective effects. nih.govusc.edu.au | GlyR-mediated effects and membrane stabilization. nih.gov |

| Muscle Cells | Protects against atrophy (wasting). frontiersin.orgresearchgate.net | Activation of the mTORC1 signaling pathway. frontiersin.orgresearchgate.net |

| Oligodendrocyte Progenitor Cells | Triggers intracellular calcium influx, potential role in development. nih.gov | Activation of both GlyRs and Na+-dependent glycine transporters. nih.gov |

Intracellular Glycine (MFCD0001) Signaling Pathways

Beyond its established role as a primary inhibitory neurotransmitter in the central nervous system, Glycine (this compound) demonstrates significant signaling functions in a variety of non-neuronal cell types. nih.govusc.edu.auresearchgate.net In these contexts, Glycine modulates fundamental cellular processes such as proliferation, differentiation, and migration. nih.govusc.edu.auresearchgate.net The activation of Glycine receptors (GlyRs) is a central event in these signaling cascades, initiating a series of downstream effects that are largely dependent on changes in ion flux and membrane potential. nih.govusc.edu.auresearchgate.net

In macroglial cells, a well-defined intracellular signaling pathway has been elucidated. nih.gov The process begins with the accumulation of intracellular chloride ions, facilitated by the activity of the Na-K-2Cl cotransporter (NKCC). nih.gov Upon binding of Glycine to its receptor, the GlyR is activated, leading to an efflux of chloride ions. nih.gov This movement of negatively charged ions out of the cell results in depolarization of the cell membrane, a process that is further amplified by the electrogenic activity of the Glycine transporter GlyT. nih.gov The change in membrane potential subsequently triggers the opening of voltage-gated calcium channels (VGCCs). nih.gov The resulting influx of calcium ions increases the intracellular calcium concentration, which acts as a crucial second messenger to initiate a variety of downstream cellular responses, including the regulation of cell proliferation, migration, and differentiation. nih.gov

In immune cells such as macrophages, Glycine signaling plays a key role in modulating their polarization and function. frontiersin.org Mechanistically, Glycine has been shown to influence cellular signaling pathways including Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (NRF2), and the Akt signaling pathway. frontiersin.org By modulating these pathways, Glycine can shape the inflammatory response of macrophages. frontiersin.org

The following table summarizes the key components and outcomes of the Glycine signaling pathway in macroglial cells.

| Step | Molecular Component(s) | Event | Cellular Outcome |

| 1 | Na-K-2Cl cotransporter (NKCC) | Intracellular chloride accumulation | Establishes chloride gradient |

| 2 | Glycine Receptor (GlyR) | Glycine binding and receptor activation | Chloride channel opening |

| 3 | Chloride ions (Cl-) | Efflux from the cell | Membrane depolarization |

| 4 | Voltage-Gated Calcium Channels (VGCCs) | Activation due to depolarization | Calcium influx |

| 5 | Calcium ions (Ca2+) | Increased intracellular concentration | Activation of downstream signaling cascades regulating proliferation, migration, and differentiation |

Osmoregulatory and Cryoprotective Functions of Glycine (this compound)

Glycine (this compound) as an Organic Osmolyte

Glycine (this compound) functions as a crucial organic osmolyte in various cell types, playing a vital role in maintaining cellular integrity under conditions of osmotic stress. pnas.orgnih.gov Organic osmolytes are small, soluble organic molecules that cells accumulate to balance external osmolarity without perturbing cellular functions, a characteristic that distinguishes them from inorganic ions which can be deleterious at high concentrations. pnas.orgnih.gov

The role of Glycine as an organic osmolyte is particularly well-documented in early preimplantation mouse embryos, which are sensitive to increased osmolarity. nih.gov Research has demonstrated that the accumulation of Glycine in these embryos is directly dependent on the osmolarity of the surrounding medium. nih.gov When cultured in hypertonic conditions, embryos accumulate significantly more Glycine compared to those in isotonic or hypotonic media. nih.gov This increased intracellular concentration of Glycine helps to offset the high external osmolarity, thereby protecting the cells from excessive water loss and shrinkage. pnas.orgnih.gov

The accumulation of Glycine for osmoregulatory purposes is mediated by specific transporters, with the Glycine transporter GLYT1 being identified as a key player. pnas.orgnih.gov The activity of GLYT1 is regulated by external osmolarity, allowing for a rapid response to osmotic stress. pnas.orgnih.gov This immediate regulation of transporter activity, without the requirement for new protein synthesis, highlights an efficient mechanism for acute cell volume homeostasis. pnas.orgnih.gov

The table below presents research findings on the accumulation of Glycine in early mouse embryos at different osmolarities.

| Osmolarity of Culture Medium (mOsM) | Intracellular Glycine Accumulation (pmol per embryo) |

| 250 | 4.1 ± 0.3 |

| 310 | Significantly higher than at 250 mOsM |

| 340 | Significantly higher than at 250 mOsM |

| 350 | 7.0 ± 0.6 |

Data adapted from studies on early preimplantation mouse embryos.

Role in Cellular Volume Regulation

The function of Glycine (this compound) as an organic osmolyte is intrinsically linked to its critical role in cellular volume regulation. pnas.orgnih.gov By modulating its intracellular concentration in response to changes in external osmolarity, Glycine helps to maintain a stable cell volume, which is essential for normal cellular function and survival. pnas.orgnih.gov

In a hypertonic environment, where the external solute concentration is higher than the internal concentration, cells tend to lose water and shrink. The accumulation of Glycine, facilitated by transporters like GLYT1, increases the intracellular solute concentration, thereby reducing the osmotic gradient and minimizing water efflux. pnas.orgnih.gov This allows cells to maintain their volume and turgor pressure, which are critical for a multitude of cellular processes, including metabolism, proliferation, and signal transduction. nih.gov

Conversely, in a hypotonic environment, cells can swell due to water influx. The release of accumulated Glycine through volume-activated anion channels can help to decrease the intracellular osmolarity and counteract excessive swelling. nih.gov The regulation of both the uptake and efflux of Glycine provides a dynamic mechanism for cells to adapt to a range of osmotic conditions and maintain volume homeostasis. pnas.orgnih.gov The glycine transporter GLYT1 has been shown to be essential for this osmoprotective effect, as its inhibition reverses the ability of glycine to maintain cell volume in hypertonic conditions. pnas.org

Cryoprotective Mechanisms Involving Glycine (this compound)

Glycine (this compound) and its derivatives, such as Glycine betaine (B1666868), exhibit significant cryoprotective properties, safeguarding cells from the damaging effects of freezing and thawing. nih.govresearchgate.netnih.gov The mechanisms underlying this cryoprotection are multifaceted and involve the stabilization of cellular structures and the modulation of membrane properties. nih.gov

One of the primary mechanisms of cryoprotection by Glycine is the stabilization of proteins and other macromolecules. nih.govresearchgate.net During freezing, the formation of ice crystals can lead to an increase in solute concentration and mechanical stress, which can cause denaturation and loss of function of essential proteins. nih.govresearchgate.net Glycine, like other cryoprotectants, is thought to be preferentially excluded from the hydration shell of proteins, which thermodynamically favors the folded, active conformation of the protein. nih.govresearchgate.net

Glycine also plays a crucial role in protecting the integrity of cellular membranes during cryopreservation. nih.govresearchgate.net Freezing can induce phase transitions in the lipid bilayer and cause membrane damage. upc.edu Glycine and its derivatives can interact with the water-lipid interface of membranes, thereby stabilizing the membrane structure and preventing leakage. nih.govresearchgate.net

A more specific molecular mechanism for Glycine's cryoprotective effect has been recently identified, involving the inhibition of NINJ1, a protein that executes plasma membrane rupture during various forms of cell death. elifesciences.org It has been demonstrated that Glycine treatment prevents the clustering of NINJ1 in the plasma membrane, a critical step for its membrane-rupturing function. elifesciences.org By inhibiting NINJ1-mediated membrane rupture, Glycine provides a direct mechanism of cytoprotection against freeze-thaw induced injury. elifesciences.org

Glycine Mfcd00010060 in Diverse Biological Systems and Pathways

Glycine (B1666218) (MFCD00010060) in Prokaryotic Metabolism and Physiology

Biosynthetic and Catabolic Pathways in Bacteria and Archaea

Glycine is a fundamental amino acid in prokaryotic life, serving as a building block for proteins and a key intermediate in various metabolic pathways. Its synthesis and degradation are tightly regulated processes crucial for microbial growth and survival.

Biosynthesis: While many bacteria can synthesize glycine de novo, this ability is less common in some groups, such as the pseudomonads. nih.gov The primary pathway for glycine biosynthesis is through the conversion of serine, a reaction catalyzed by serine hydroxymethyltransferase. This enzyme facilitates the reversible transfer of a hydroxymethyl group from serine to tetrahydrofolate, yielding glycine and 5,10-methylenetetrahydrofolate. The latter is a crucial one-carbon donor for the biosynthesis of various cellular components, including purines and thymidylate. jst.go.jp

Catabolism: Prokaryotes exhibit diverse strategies for glycine catabolism. A widespread mechanism is the glycine cleavage system (GCS), an enzyme complex that catalyzes the reversible oxidation of glycine. jst.go.jp The GCS breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. jst.go.jp This system is found in a wide range of bacteria and is essential for utilizing glycine as a carbon, nitrogen, and energy source. jst.go.jp

Another significant catabolic route involves the conversion of glycine betaine (B1666868) (GBT), a potent osmoprotectant, to glycine. nih.govasm.org Many soil and water-dwelling bacteria possess pathways to catabolize choline (B1196258) to glycine via GBT, allowing them to use these compounds as their sole source of carbon and nitrogen. nih.govasm.org In aerobic conditions, GBT is sequentially demethylated to dimethylglycine, then to sarcosine (B1681465), and finally to glycine. asm.org In anaerobic environments, GBT can be reduced to trimethylamine (B31210) and acetate (B1210297) or demethylated to dimethylglycine. asm.orgnih.gov The intermediate, GBT, represents a critical metabolic decision point, where it can either be stored for stress protection or catabolized for growth. nih.govasm.org

Table 1: Key Enzymes in Prokaryotic Glycine Metabolism

| Enzyme/System | Reaction | Organism Type | Significance |

|---|---|---|---|

| Serine Hydroxymethyltransferase | Serine ↔ Glycine + 5,10-Methylene-H4folate | Widespread Bacteria | Primary biosynthetic pathway for glycine. |

| Glycine Cleavage System (GCS) | Glycine + H4folate + NAD+ ↔ 5,10-Methylene-H4folate + CO2 + NH3 + NADH + H+ | Widespread Bacteria | Major catabolic pathway, providing carbon, nitrogen, and energy. jst.go.jp |

| Glycine Betaine (GBT) Catabolic Pathway | Choline → Glycine Betaine → Dimethylglycine → Sarcosine → Glycine | Soil and water-dwelling bacteria | Utilization of choline and GBT as carbon and nitrogen sources. nih.govasm.orgasm.org |

| Glycine Betaine Reductase | Glycine Betaine → Trimethylamine + Acetate | Anaerobic Bacteria (e.g., Clostridium) | Anaerobic catabolism of GBT. asm.org |

Ecological Roles of Glycine (this compound) in Microbial Interactions

Glycine and its derivatives, particularly glycine betaine (GBT), play significant roles in shaping microbial communities and their interactions within various ecosystems.

The availability of glycine can directly influence microbial community structure and function. Studies have shown that in some environments, glycine is preferentially utilized by microbial communities, suggesting its importance as a readily available nutrient source. frontiersin.orgmdpi.com For instance, in forest soils, the addition of glycine has been observed to stimulate gross nitrogen mineralization and microbial nitrogen immobilization, indicating its active role in nutrient cycling. mdpi.com Different microbial groups may exhibit preferences for glycine, with some studies indicating that Gram-positive bacteria can be the primary consumers of exogenous glycine. mdpi.com

Glycine betaine, which can be catabolized to glycine, is a key molecule in microbial interactions, particularly in saline and marine environments. nih.govnih.gov GBT is a highly effective compatible solute, protecting microorganisms from osmotic stress. nih.govnumberanalytics.com The production of GBT by some microorganisms, such as photoautotrophs in hypersaline gypsum crusts, can support the growth of heterotrophic bacteria that are unable to synthesize it themselves. nih.gov This creates a syntrophic relationship where the GBT producers provide an essential osmoprotectant to other members of the community, relieving them of the high energetic cost of synthesizing their own. nih.gov

Furthermore, the catabolism of GBT can influence the competitiveness of certain bacteria. In environments like the rhizosphere, the ability to utilize GBT as a nutrient source can provide a competitive advantage. asm.org The release of GBT by phytoplankton in marine environments creates a significant pool of labile dissolved organic matter that shapes the structure and metabolism of marine microbial communities. nih.gov Bacteria with the ability to take up and catabolize GBT can use it for energy, biomass, and as a source of methyl groups. nih.gov

Glycine (this compound) in Plant Biochemistry and Physiology

Glycine (this compound) in Photorespiration Pathway

Glycine is a central metabolite in the photorespiratory pathway, a process intimately linked with photosynthesis in C3 plants. Photorespiration begins when the enzyme RuBisCO fixes oxygen instead of carbon dioxide, a reaction that becomes more frequent at higher temperatures and lower carbon dioxide concentrations. plantae.org This oxygenation of ribulose-1,5-bisphosphate (RuBP) produces one molecule of 3-phosphoglycerate (B1209933) and one molecule of 2-phosphoglycolate (B1263510). whiterose.ac.uk The 2-phosphoglycolate is then salvaged through the photorespiratory pathway.

In this pathway, glycolate (B3277807) is transported to the peroxisome and oxidized to glyoxylate (B1226380). Glyoxylate is then aminated to form glycine. whiterose.ac.uk Two molecules of glycine are subsequently transported into the mitochondria. Inside the mitochondria, the glycine decarboxylase complex (GDC), a major protein component of leaf mitochondria, catalyzes the oxidation of one glycine molecule. nih.gov This reaction releases carbon dioxide and ammonia, and transfers a methylene (B1212753) group to tetrahydrofolate, forming 5,10-methylenetetrahydrofolate. jst.go.jpnih.gov The remaining carbon skeleton from the first glycine is transferred to the second glycine molecule to form serine. whiterose.ac.uk

This serine is then transported back to the peroxisome and converted to hydroxypyruvate, which is subsequently reduced to glycerate. whiterose.ac.uk Finally, glycerate re-enters the chloroplast and is phosphorylated to 3-phosphoglycerate, which can then re-enter the Calvin cycle. whiterose.ac.uk Therefore, the oxidation of glycine in the mitochondria is a critical step that allows for the recovery of carbon that would otherwise be lost from the photosynthetic cycle. nih.gov While often considered a wasteful process due to the loss of CO2 and energy, photorespiration, and the associated glycine metabolism, is crucial for protecting the photosynthetic apparatus from photoinhibition under certain stress conditions. oup.comnih.gov Recent research also suggests that the glycine flux through the photorespiratory pathway plays a role in maintaining the balance of nitrogen, carbon, and sulfur in plants. plantae.org

Role in Plant Growth and Development

Glycine can have a positive influence on various aspects of plant growth and development. Studies have shown that the application of glycine can enhance several growth parameters.

For instance, in coriander, a moderate level of glycine (10 mg L−1) in the nutrient solution led to significant increases in leaf greenness (SPAD value), stem diameter, and both fresh and dry weights of shoots and roots. pbsociety.org.pl Similarly, soil application of glycine has been shown to improve plant height, shoot and root fresh weights in coriander. tandfonline.com The stimulatory effect of glycine on root fresh weight was particularly notable. pbsociety.org.pl

The mechanisms behind these growth-promoting effects are multifaceted. Glycine application can lead to increased leaf concentrations of essential nutrients such as nitrogen, potassium, magnesium, and zinc. pbsociety.org.pltandfonline.comresearchgate.net This improved nutrient uptake may contribute to enhanced photosynthesis and greater assimilate production, ultimately leading to better plant growth. pbsociety.org.pl Furthermore, exogenous application of amino acids like glycine may increase cytokinin-like compounds in plant tissues, which can enhance protein biosynthesis. pbsociety.org.pl

Research on other plants has also indicated that glycine betaine, a derivative of glycine, can positively affect growth by increasing fresh and dry weight, boosting photosynthetic rates, and elevating the content of the plant hormone indoleacetic acid (IAA). igrownews.comresearchgate.net

Table 2: Effects of Glycine Application on Coriander Growth Parameters

| Treatment | Leaf SPAD Value | Stem Diameter | Shoot Fresh Weight | Root Fresh Weight | Shoot Dry Weight | Root Dry Weight |

|---|---|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |

| 10 mg L−1 Glycine | Increased | Increased | Increased | Increased | Increased | Increased |

| Soil Application (300 & 600 mg kg−1) | Increased | - | Increased | Increased | - | - |

Data synthesized from studies on Coriandrum sativum. pbsociety.org.pltandfonline.com

Glycine (this compound) in Plant Stress Responses

Glycine and its derivative, glycine betaine (GB), play a crucial role in helping plants cope with various environmental stresses, particularly abiotic stresses like salinity, drought, and extreme temperatures. researchgate.netcapes.gov.brfrontiersin.org

One of the primary functions of glycine and GB in stress response is as a compatible solute or osmoprotectant. capes.gov.br Under osmotic stress conditions, such as high soil salinity or drought, plants accumulate these compounds in their cells. msbiotech.net This accumulation helps to maintain osmotic balance, preventing excessive water loss and stabilizing cellular structures. msbiotech.net

Glycine-rich proteins (GRPs) are another key component of the plant stress response system. frontiersin.org The expression of GRPs is often induced by various abiotic and biotic stressors. frontiersin.org These proteins, characterized by their high glycine content, are involved in diverse adaptive mechanisms. frontiersin.org Overexpression of certain GRPs has been shown to confer increased stress resistance in plants. frontiersin.org

Furthermore, glycine and GB contribute to stress tolerance through several other mechanisms:

Membrane and Protein Protection: GB can interact with and stabilize cell membranes and proteins, protecting them from damage caused by stress-induced dehydration or temperature fluctuations. researchgate.netfrontiersin.orgmsbiotech.net

Detoxification of Reactive Oxygen Species (ROS): Stress conditions often lead to the overproduction of ROS, which can damage cellular components. GB plays a role in reducing the accumulation and detoxification of ROS, thereby mitigating oxidative stress. frontiersin.org

Photosynthesis Protection: GB helps to protect and stabilize key components of the photosynthetic machinery, such as RuBisCO and photosystem II, from stress-induced damage. frontiersin.org

Glutathione (B108866) Synthesis: Glycine produced during photorespiration can be used for the synthesis of glutathione, an important antioxidant involved in stress protection. whiterose.ac.uknih.gov

Glycine (this compound) in Invertebrate Systems

Glycine plays fundamental roles in the biology of invertebrates, participating in core metabolic processes and serving as a key signaling molecule in their nervous systems. Its functions are being actively investigated in various model organisms, revealing both conserved and unique aspects of its biochemistry and physiology.

In invertebrate model organisms such as the fruit fly, Drosophila melanogaster, and the nematode, Caenorhabditis elegans, glycine is a central metabolite integrated into several key pathways. In both species, glycine metabolism is linked to the glyoxylate cycle and degradation pathways. reactome.orgreactome.org These pathways are crucial for carbohydrate and amino acid homeostasis. In Drosophila, for instance, metabolic pathways involving glycine are well-documented and include the glycine, serine, and threonine metabolism pathway. kegg.jp Key enzymatic reactions include the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to glycine to form sarcosine, catalyzed by glycine N-methyltransferase (GNMT). reactome.org

Research in C. elegans has revealed a significant role for glycine in aging and longevity. Studies have shown that glycine levels increase as the worms age, which is correlated with a decrease in the expression of genes responsible for glycine catabolism. nih.govnih.gov Supplementing the diet of C. elegans with glycine has been demonstrated to extend their lifespan. nih.govbiorxiv.org This effect is dependent on the methionine cycle, a critical metabolic pathway involved in methylation. nih.govbiorxiv.org Glycine feeds into this cycle by providing a one-carbon unit, which is essential for the synthesis of methionine and the universal methyl donor S-adenosylmethionine (SAMe). nih.gov The integrity of key enzymes in this cycle, such as methionine synthase (METR-1) and S-adenosylmethionine synthetase (SAMS-1), is necessary for the lifespan-extending effects of glycine. nih.govbiorxiv.org

Table 1: Key Enzymes in Glycine Metabolism in Drosophila and C. elegans

| Enzyme/Process | Organism(s) | Function | Reference(s) |

| Glycine N-methyltransferase (GNMT) | Drosophila melanogaster | Transfers a methyl group to glycine. | reactome.org |